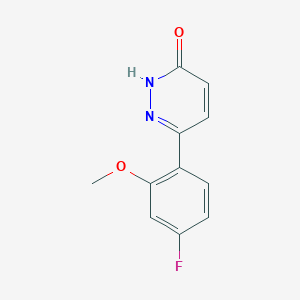

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(4-fluoro-2-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-16-10-6-7(12)2-3-8(10)9-4-5-11(15)14-13-9/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQVCIXWGNRDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one chemical structure

An In-Depth Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Prominence of the Pyridazinone Scaffold

The pyridazin-3(2H)-one ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its structural versatility and broad spectrum of biological activities.[1][2] As a six-membered diazine ring with an embedded lactam functionality, it serves as a versatile template for designing potent and selective therapeutic agents.[1] Derivatives of this core have demonstrated significant pharmacological applications, including anti-inflammatory, analgesic, cardiovascular, anticancer, and antimicrobial properties.[3][4][5][6][7][8] The ability to functionalize the pyridazinone ring at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point of drug discovery efforts.[1]

This guide provides a comprehensive technical overview of a specific, promising derivative: This compound . We will delve into its rational synthesis, detailed structural elucidation, and explore its potential as a lead compound for drug development, grounded in the established pharmacology of the pyridazinone class.

PART 1: Rational Synthesis and Mechanistic Insight

The most common and efficient method for constructing the 6-aryl-pyridazin-3(2H)-one core is the cyclocondensation of a γ-keto acid with a hydrazine source.[1][2][6] This approach is favored for its reliability and the accessibility of starting materials.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved in a two-step sequence starting from commercially available reagents.

Step 1: Friedel-Crafts Acylation to form γ-Keto Acid Intermediate

The initial and critical step is the formation of the γ-keto acid precursor, 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid. This is accomplished via a Friedel-Crafts acylation reaction between 3-fluoroanisole and succinic anhydride.

-

Causality of Experimental Choice: Aluminum chloride (AlCl₃) is the catalyst of choice as it is a potent Lewis acid that activates the succinic anhydride by coordinating to a carbonyl oxygen. This polarization significantly increases the electrophilicity of the other carbonyl carbon, facilitating the electrophilic aromatic substitution onto the electron-rich 3-fluoroanisole ring. The reaction is directed primarily to the para-position relative to the methoxy group due to its strong ortho-, para-directing activating effect, which overrides the weaker deactivating effect of the fluorine atom.

Step 2: Cyclocondensation with Hydrazine Hydrate

The resulting γ-keto acid is then cyclized by refluxing with hydrazine hydrate. This reaction proceeds via a nucleophilic addition-elimination mechanism.

-

Mechanism: The hydrazine initially attacks the ketone carbonyl, followed by an intramolecular attack of the second hydrazine nitrogen on the carboxylic acid group, leading to the elimination of two molecules of water to form the stable, six-membered pyridazinone ring.[9]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Materials: 3-fluoroanisole, succinic anhydride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂), hydrazine hydrate, ethanol, hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate, ethyl acetate, hexane.

Protocol for Step 1: 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Suspend anhydrous AlCl₃ (2.2 eq.) in anhydrous CS₂.

-

Slowly add a solution of succinic anhydride (1.0 eq.) in CS₂ to the stirred suspension.

-

After the initial reaction subsides, add 3-fluoroanisole (1.0 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC.

-

Cool the mixture, carefully pour it onto crushed ice containing concentrated HCl, and stir until the complex decomposes.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure γ-keto acid.

Protocol for Step 2: this compound

-

Dissolve the synthesized γ-keto acid (1.0 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq.) to the solution.

-

Heat the mixture to reflux for 8-12 hours. Monitor the reaction completion by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to afford pure this compound.

PART 2: Structural Elucidation and Physicochemical Profile

Confirming the molecular structure and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.[10]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for the title compound, based on data from analogous structures.[10][11]

| Technique | Expected Characteristics |

| ¹H NMR | δ ~11-12 ppm (s, 1H, N-H); δ ~7.0-7.8 ppm (m, 5H, Ar-H & pyridazinone-H); δ ~3.9 ppm (s, 3H, OCH₃) |

| ¹³C NMR | δ ~165 ppm (C=O); δ ~160 ppm (C-F, d, ¹JCF ≈ 245 Hz); δ ~158 ppm (C-O); δ ~110-145 ppm (Ar-C & pyridazinone-C); δ ~56 ppm (OCH₃) |

| ¹⁹F NMR | A single signal expected in the typical range for an aryl fluoride.[12] |

| IR (cm⁻¹) | ~3200 (N-H stretch); ~1660 (C=O, amide I); ~1600 (C=C, aromatic); ~1250 (C-O, aryl ether); ~1220 (C-F stretch) |

| Mass Spec | Expected [M+H]⁺ at m/z ≈ 223.07. Fragmentation may involve loss of CO, N₂, and methoxy group. |

General Characterization Protocol

-

Purity Analysis (HPLC): Dissolve a small sample in methanol/acetonitrile. Analyze using a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity should be >97%.[10]

-

¹H NMR Spectroscopy: Dissolve ~5-10 mg of the compound in DMSO-d₆. Record the spectrum on a 400 MHz or higher spectrometer. The characteristic broad singlet for the N-H proton and the distinct aromatic and methoxy signals should be observed.

-

Mass Spectrometry (MS): Analyze the sample using Electrospray Ionization (ESI) in positive mode to confirm the molecular weight by observing the [M+H]⁺ ion.

PART 3: Potential Biological Activity and Mechanistic Pathways

The pyridazinone scaffold is a well-established pharmacophore with diverse biological activities.[4][5] By analyzing the structure of this compound, we can hypothesize its potential therapeutic applications.

Hypothesized Therapeutic Targets

-

Anti-inflammatory Agent: Many 6-aryl-pyridazinone derivatives exhibit potent anti-inflammatory activity, often through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, or as selective COX-2 inhibitors.[3] The substitution pattern on the phenyl ring is critical for this activity.

-

Cardiovascular Agent: The pyridazinone core is present in several cardiovascular drugs like pimobendan and levosimendan.[1] Derivatives have shown significant vasodilator and antihypertensive effects, potentially through mechanisms like phosphodiesterase (PDE) inhibition.[2][6]

-

Anticancer Agent: Recent studies have highlighted the potential of pyridazinone derivatives as anticancer agents, targeting pathways like tyrosine kinases.[6][13]

-

Formyl Peptide Receptor (FPR) Agonist: A distinct class of pyridazinones acts as agonists for FPRs, which are involved in modulating the innate immune response and inflammation.[14][15]

Conceptual Signaling Pathway: COX Inhibition

Given the prevalence of anti-inflammatory activity in this class, a primary hypothesis is the inhibition of the COX pathway. This pathway is central to inflammation and pain.

Caption: Potential inhibition of the COX pathway by the target compound.

Conclusion and Future Directions

This compound represents a synthetically accessible and promising molecule for drug discovery. Its structure combines the pharmacologically validated pyridazinone core with a substituted phenyl ring known to influence biological activity. The provided synthetic and analytical protocols establish a reliable framework for its preparation and characterization.

Future research should focus on a broad biological screening campaign to elucidate its primary mechanism of action. Initial assays should target key enzymes and receptors associated with the pyridazinone class, including COX-1/COX-2, various PDE isoforms, and a panel of protein kinases. Based on these results, further lead optimization can be undertaken to enhance potency, selectivity, and drug-like properties, potentially leading to the development of a novel therapeutic agent.

References

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Bentham Science.

- Synthesis and chemistry of pyridazin-3(2H)-ones. (n.d.). ScienceDirect.

- 3(2H)-Pyridazinone synthesis. (n.d.). ChemicalBook.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health.

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace.

- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.

- Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (n.d.). PubMed.

- Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). National Institutes of Health.

- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). MDPI.

- 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors. (2009). PubMed.

- 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors. (n.d.). PMC - NIH.

- Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (n.d.). ResearchGate.

- 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). MDPI.

- Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of aryl chlorides in aqueous-organic media. (n.d.). The Royal Society of Chemistry.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. scispace.com [scispace.com]

- 3. sarpublication.com [sarpublication.com]

- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (CAS No. 1219577-78-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical synthesis, physicochemical properties, and its potential mechanism of action as a p38 mitogen-activated protein kinase (MAPK) inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for further investigation and application of this molecule.

Compound Identification and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 1219577-78-2

-

Molecular Formula: C₁₁H₉FN₂O₂

-

Molecular Weight: 220.20 g/mol

| Property | Value | Source |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Solubility | Soluble in DMSO and methanol | Inferred from related compounds |

| Melting Point | Not explicitly reported | N/A |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a cyclization reaction. This approach is a well-established method for the preparation of 6-arylpyridazin-3(2H)-ones.

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-fluoro-2-methoxybenzoyl)propanoic acid

This step involves the Friedel-Crafts acylation of 3-fluoroanisole with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

Materials: 3-Fluoroanisole, succinic anhydride, anhydrous aluminum chloride, nitrobenzene (solvent), hydrochloric acid, diethyl ether.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise at a temperature below 10 °C.

-

Add 3-fluoroanisole dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-fluoro-2-methoxybenzoyl)propanoic acid.

-

Step 2: Synthesis of this compound

The second step is the cyclization of the intermediate keto-acid with hydrazine hydrate.

-

Materials: 3-(4-fluoro-2-methoxybenzoyl)propanoic acid, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve 3-(4-fluoro-2-methoxybenzoyl)propanoic acid in ethanol.

-

Add hydrazine hydrate to the solution and reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization if necessary.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Activity and Mechanism of Action

The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 6-phenyl-pyridazin-3(2H)-one have been extensively investigated for their diverse pharmacological properties, including cardiovascular, anti-inflammatory, and anticancer activities.[1]

Potential as a p38 MAP Kinase Inhibitor

A significant body of research points towards pyridazinone derivatives as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK).[2][3][4] p38 MAPK is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress. Inhibition of p38 MAPK can effectively block the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a promising therapeutic target for autoimmune and inflammatory diseases.[2]

Signaling Pathway

The following diagram illustrates the simplified p38 MAPK signaling pathway and the putative point of inhibition by this compound.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of the compound.

Experimental Workflow for Inhibitory Activity Assessment

The inhibitory potential of this compound against p38 MAPK can be evaluated using a combination of in vitro biochemical and cell-based assays.

Caption: Experimental workflow for assessing the p38 MAPK inhibitory activity.

Protocol: In Vitro p38α MAPK Inhibition Assay

-

Reagents: Recombinant human p38α enzyme, ATP, appropriate substrate (e.g., ATF2), test compound, and a kinase assay buffer.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the p38α enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay or a luminescence-based assay (e.g., Kinase-Glo®). f. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Its straightforward synthesis and the established role of the pyridazinone core as a p38 MAPK inhibitor provide a strong foundation for further investigation. Future research should focus on obtaining detailed in vitro and in vivo pharmacological data, including its IC₅₀ against p38 MAPK, its selectivity profile against other kinases, and its efficacy in animal models of inflammatory diseases. Such studies will be crucial in elucidating the full therapeutic potential of this compound.

References

-

Natarajan, S. R., Heller, S. T., Nam, K., Singh, S. B., Scapin, G., Patel, S., ... & O'Keefe, S. J. (2006). p38 MAP kinase inhibitors. Part 6: 2-Arylpyridazin-3-ones as templates for inhibitor design. Bioorganic & medicinal chemistry letters, 16(22), 5809–5813. [Link]

-

McIntyre, C. J., Ponticello, G. S., Liverton, N. J., O'Keefe, S. J., O'Neill, E. A., Pang, M., ... & Claremon, D. A. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & medicinal chemistry letters, 12(4), 689–692. [Link]

-

Laufer, S., Hauser, D., Stegmiller, T., Albrecht, W., & Guserle, R. (2004). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Journal of medicinal chemistry, 47(23), 5641–5644. [Link]

-

Asif, M. (2014). Various chemical and biological activities of pyridazinone derivatives. Scholars Research Library, Der Pharma Chemica, 6(1), 180-192. [Link]

Sources

- 1. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 2. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[3] This scaffold is considered a "magic moiety" by medicinal chemists due to the diverse biological activities exhibited by its derivatives.[4] These activities span a wide range of therapeutic areas, including cardiovascular diseases, inflammation, cancer, and neurological disorders.[1][2] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[2]

The subject of this guide, this compound, incorporates a substituted phenyl ring at the 6-position. The electronic properties of the fluoro and methoxy groups are expected to significantly influence the molecule's interaction with biological targets. This guide will explore the most probable mechanisms of action based on the established pharmacology of the parent scaffold.

Postulated Mechanisms of Action

Based on extensive literature on pyridazin-3(2H)-one derivatives, we can postulate several likely mechanisms of action for this compound. These are not mutually exclusive, and the compound may exhibit polypharmacology.

Phosphodiesterase (PDE) Inhibition

A prominent mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[1][3] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[3][5] Inhibition of PDEs leads to an increase in intracellular cAMP and/or cGMP levels, resulting in physiological responses such as smooth muscle relaxation, vasodilation, and reduced inflammation.[3][5]

Different pyridazinone analogues have shown selectivity for various PDE isoforms, such as PDE3, PDE4, and PDE5.[3][6][7] PDE4 inhibitors, in particular, are known for their anti-inflammatory effects.[5][8]

Direct Vasodilation

Many pyridazin-3(2H)-one derivatives have been reported to possess potent vasodilatory activity.[3][9] This effect can be a direct consequence of PDE inhibition, leading to increased cGMP in vascular smooth muscle cells and subsequent relaxation. However, other mechanisms, such as the modulation of ion channels (e.g., potassium or calcium channels) or direct activation of guanylate cyclase, cannot be ruled out.

Anti-inflammatory Activity via COX/LOX Inhibition

Some pyridazinone derivatives have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[10] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Kinase Inhibition (e.g., p38 MAP Kinase)

The pyridazinone scaffold has been successfully utilized to develop potent inhibitors of various protein kinases. For instance, a complex derivative has been identified as a p38 MAP kinase inhibitor, which is a key regulator of pro-inflammatory cytokine production.[11] This suggests that this compound could potentially target specific kinases involved in disease pathology.

Formyl Peptide Receptor (FPR) Agonism

A less common but documented mechanism for pyridazinone derivatives is the agonism of formyl peptide receptors (FPRs).[12][13] These receptors are primarily expressed on immune cells and play a crucial role in the innate immune response and inflammation.[12]

Experimental Validation and Protocol Guide

To systematically investigate the mechanism of action of this compound, a tiered experimental approach is recommended.

In Vitro Enzyme Inhibition Assays

Objective: To identify direct molecular targets of the compound.

Protocol: PDE Isoform Selectivity Panel

-

Materials: Recombinant human PDE isoforms (PDE1 through PDE11), fluorescently labeled cAMP and cGMP substrates, test compound, and a reference inhibitor for each isoform (e.g., IBMX for broad-spectrum, Rolipram for PDE4).

-

Procedure:

-

Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).

-

In a 384-well plate, add the PDE enzyme, the fluorescent substrate, and the test compound or reference inhibitor.

-

Incubate at room temperature for 60 minutes.

-

Add a binding reagent that specifically binds to the unhydrolyzed substrate.

-

Read the fluorescence polarization or other appropriate signal on a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value for each PDE isoform.

-

Causality: This assay directly measures the interaction between the compound and the PDE enzymes, providing a quantitative measure of inhibitory potency and selectivity. A low IC50 value against a specific isoform is strong evidence of direct inhibition.

Cell-Based Assays

Objective: To confirm the on-target effects of the compound in a cellular context.

Protocol: Intracellular cAMP/cGMP Quantification

-

Materials: A relevant cell line (e.g., human umbilical vein endothelial cells (HUVECs) for cGMP, or peripheral blood mononuclear cells (PBMCs) for cAMP), cell culture medium, forskolin (an adenylyl cyclase activator), sodium nitroprusside (a nitric oxide donor), test compound, and a commercial cAMP/cGMP ELISA or HTRF kit.

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with forskolin (for cAMP) or sodium nitroprusside (for cGMP) for 15 minutes.

-

Lyse the cells and quantify the intracellular cAMP or cGMP levels according to the kit manufacturer's instructions.

-

Analyze the dose-dependent increase in cAMP/cGMP levels.

-

Causality: This assay validates the findings from the in vitro PDE assay. If the compound inhibits a PDE, it should lead to a measurable increase in the corresponding cyclic nucleotide in intact cells.

Ex Vivo Tissue-Based Assays

Objective: To evaluate the functional consequences of the compound's activity in a more physiologically relevant system.

Protocol: Vasorelaxation in Isolated Aortic Rings

-

Materials: Thoracic aortas from rats, Krebs-Henseleit buffer, phenylephrine (a vasoconstrictor), acetylcholine (an endothelium-dependent vasodilator), sodium nitroprusside (an endothelium-independent vasodilator), and the test compound.

-

Procedure:

-

Isolate the thoracic aorta and cut it into 2-3 mm rings.

-

Mount the rings in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O2/5% CO2 at 37°C.

-

Allow the rings to equilibrate under a resting tension of 1.5 g.

-

Pre-contract the aortic rings with phenylephrine to achieve a stable plateau.

-

Add cumulative concentrations of this compound and record the relaxation response.

-

Calculate the EC50 value for vasorelaxation.

-

Causality: This assay provides a functional readout of the compound's effect on vascular tone. By comparing the relaxation profile to known vasodilators and correlating it with the PDE inhibition and cyclic nucleotide data, a comprehensive picture of the cardiovascular mechanism can be constructed.

Data Interpretation and Pathway Elucidation

The data from the proposed experiments should be integrated to build a cohesive narrative of the compound's mechanism of action.

| Experimental Result | Interpretation | Next Steps |

| Potent and selective inhibition of PDE4 in vitro; increased cAMP in immune cells. | The compound is likely a selective PDE4 inhibitor with anti-inflammatory potential. | Profile in in vivo models of inflammation (e.g., LPS-induced cytokine storm). |

| Potent and selective inhibition of PDE5 in vitro; increased cGMP in endothelial cells; vasorelaxation of aortic rings. | The compound is likely a selective PDE5 inhibitor with vasodilatory properties. | Evaluate effects on blood pressure in animal models. |

| No significant PDE inhibition, but potent vasorelaxation. | The compound may act as a direct vasodilator through other mechanisms (e.g., ion channel modulation). | Investigate effects on calcium and potassium channels in vascular smooth muscle cells. |

| Inhibition of p38 MAP kinase and reduced cytokine release from PBMCs. | The compound is a kinase inhibitor with potential for treating autoimmune or inflammatory diseases. | Screen against a broader kinase panel and assess in vivo efficacy in arthritis models. |

Conclusion

The this compound molecule belongs to a pharmacologically rich class of compounds. While its specific mechanism of action is yet to be fully elucidated, the evidence from related analogues strongly suggests several plausible pathways, with phosphodiesterase inhibition being a primary candidate. The experimental framework provided in this guide offers a systematic and robust approach to definitively identify its molecular targets and functional effects. By following this self-validating workflow, researchers can confidently characterize the therapeutic potential of this promising compound.

References

- BenchChem. (2025). An In-depth Technical Guide to the Therapeutic Potential of the Pyridazin-3(2H)-one Scaffold.

- National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- PubMed Central. (2025).

- ResearchGate. (2025). Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance | Request PDF.

- PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor.

- BioGRID. (n.d.). 6-(4-Difluoromethoxy-3-Methoxy-Phenyl)-2h-Pyridazin-3-One.

- Molbase. (n.d.). Synthesis of 6-(3-Fluoro-4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one.

- Google Patents. (n.d.). EP1758869B1 - Pyridazin-3(2h)

- PubMed Central. (2021).

- ResearchGate. (2025). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)

- ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)

- PubMed. (n.d.). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)

- ACS Publications. (n.d.). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships | Journal of Medicinal Chemistry.

- PubMed Central. (n.d.). 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors.

- PubMed. (2009). 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors.

- PubMed Central. (2008).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1758869B1 - Pyridazin-3(2h)-one derivatives and their use as pde4 inhibitors - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sarpublication.com [sarpublication.com]

- 11. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Methyl-2,4-Disubstituted Pyridazin-3(2H)-ones: A Novel Class of Small-Molecule Agonists for Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-Pronged Strategy for the Biological Target Deconvolution of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Abstract

The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including cardiotonic, anti-inflammatory, anticancer, and antihypertensive effects[1][2][3][4]. This guide presents a comprehensive, field-proven strategy for the de-novo biological target identification of a novel pyridazinone derivative, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one (herein referred to as 'Compound-X'). We will move from broad, hypothesis-generating computational approaches to definitive, multi-platform experimental validation. This document is intended for drug discovery researchers and scientists, providing not only step-by-step protocols but also the critical rationale behind each experimental choice, ensuring a robust and self-validating workflow.

Introduction: The Challenge of a Phenotypic Hit

The discovery of a novel bioactive small molecule is often the result of phenotypic screening, where a compound elicits a desirable biological response in a cell or organism-based assay. However, the therapeutic potential of such a hit cannot be realized without first identifying its direct molecular target(s). Understanding the mechanism of action is fundamental to optimizing lead compounds, predicting potential side effects, and developing a successful therapeutic[5].

Compound-X, with its classic pyridazinone core, is structurally poised for significant biological activity. Pyridazinone derivatives are known to interact with a wide range of biological targets, from enzymes like phosphodiesterases (PDEs) and cyclooxygenases (COX) to various receptors and ion channels[1][6]. This polypharmacology presents both an opportunity and a challenge. Without a clear starting point, a systematic and multi-faceted approach is required to deconvolute its primary mechanism of action. This guide outlines an integrated strategy, commencing with computational prediction to build hypotheses, followed by rigorous experimental validation to identify and confirm the direct biological target(s).

Phase 1: In Silico Target Prediction & Hypothesis Generation

The initial phase of target identification should leverage computational methods to explore the vast biological space in a time- and cost-effective manner[7]. These in silico techniques analyze the structure of Compound-X to predict potential protein interactions, thereby generating a tractable list of candidate targets for subsequent experimental validation.

Ligand-Based Similarity Searching

The foundational principle of this approach is that structurally similar molecules often exhibit similar biological activities. By comparing Compound-X to large databases of annotated compounds, we can infer potential targets.

-

Rationale: This is the most direct starting point when the only information available is the compound's structure. It leverages decades of accumulated chemogenomic data.

-

Methodology:

-

Generate a 2D fingerprint (e.g., ECFP4) and 3D conformer of Compound-X.

-

Screen against public and commercial databases (e.g., ChEMBL, PubChem, BindingDB) using similarity metrics (e.g., Tanimoto coefficient).

-

Analyze the annotated targets of the top-scoring similar compounds. A consensus among multiple hits points to a higher-probability target class.

-

Reverse Docking and Pharmacophore Screening

This approach inverts the typical virtual screening paradigm. Instead of screening a library of compounds against one target, we screen our single compound against a library of targets[7].

-

Rationale: This method is not reliant on finding a close structural analog. It directly assesses the potential binding of Compound-X to the three-dimensional structures of thousands of proteins.

-

Methodology:

-

Prepare a high-quality 3D model of Compound-X.

-

Utilize a reverse docking platform to screen Compound-X against a curated library of druggable protein binding sites (e.g., from the Protein Data Bank).

-

Rank the potential targets based on the calculated binding affinity (docking score).

-

Concurrently, screen the compound against a database of pharmacophore models derived from known ligand-protein complexes. This provides a complementary, feature-based assessment.

-

Table 1: Comparison of In Silico Target Prediction Methods

| Method | Principle | Pros | Cons |

|---|---|---|---|

| Similarity Searching | Similar compounds have similar targets. | Fast, computationally inexpensive, leverages vast historical data. | Limited to known chemical space; may miss novel scaffolds or targets. |

| Reverse Docking | Predicts binding affinity to 3D protein structures. | Structure-based, can identify novel interactions. | Computationally intensive, sensitive to protein conformation, scoring functions can be inaccurate. |

| Pharmacophore Screening | Matches chemical features to known binding models. | Independent of full 3D structure, fast. | Highly dependent on the quality and coverage of the pharmacophore database. |

| Machine Learning | AI models trained on large compound-target datasets. | Can identify non-obvious relationships, high predictive power. | Often a "black box," requires large and diverse training sets.[8] |

Phase 2: Experimental Target Identification & Validation

While in silico methods provide hypotheses, they are not proof. The next phase employs direct biochemical and biophysical methods to identify and validate the physical interaction between Compound-X and its protein target(s) within a complex biological milieu.

Unbiased, Affinity-Based Proteomics

This is a powerful, direct approach to "fish" for the target protein(s) from a complex cell lysate without prior bias. The most common method is affinity chromatography coupled with mass spectrometry[5][9].

Caption: Workflow for affinity-based target identification.

-

Probe Synthesis: Synthesize a derivative of Compound-X with a linker arm (e.g., polyethylene glycol) attached to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity. Covalently attach a biotin tag to the linker's terminus.

-

Activity Confirmation: Critically, confirm that the biotinylated probe retains the biological activity of the parent Compound-X. A loss of activity indicates the modification has disrupted the binding pharmacophore, rendering the probe useless.

-

Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads or agarose resin to create the affinity matrix.

-

Lysate Incubation: Prepare a native protein lysate from a relevant cell line. Incubate the lysate with the probe-coated beads to allow for binding.

-

Control Experiment: In a parallel tube, perform the same incubation but include a 100-fold molar excess of free, unmodified Compound-X. This is the self-validating step: a true target will be outcompeted by the free compound, leading to its depletion in the final mass spectrometry results.

-

Washing: Vigorously wash the beads with buffer to remove proteins that are non-specifically or weakly bound.

-

Elution: Elute the specifically bound proteins from the beads, typically using a denaturing solution (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein lists from the primary experiment and the competition control. A bona fide target will be highly abundant in the primary pulldown but significantly reduced or absent in the competition sample.

Label-Free Target Identification Methods

These methods are advantageous as they do not require chemical modification of the compound, eliminating the risk of altering its binding properties[5].

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it resistant to proteolysis[9]. Lysates are treated with the compound, followed by digestion with a protease. Stabilized proteins that remain intact are identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): CETSA operates on a similar principle of ligand-induced stabilization, but against thermal denaturation. Cells or lysates are treated with the compound and then heated across a temperature gradient. A binding event increases the melting temperature (Tm) of the target protein, keeping it soluble at higher temperatures. The soluble fraction is then analyzed by Western blot for a specific candidate or by mass spectrometry (a method known as Thermal Proteome Profiling or TPP) for a proteome-wide survey.

Caption: The principle of the DARTS methodology.

Biophysical Validation of Direct Binding

Once high-confidence candidates are identified, the direct physical interaction must be quantified using biophysical methods with purified recombinant protein. This step is essential for confirming the target and determining the binding affinity and kinetics.

-

Protein Immobilization: Covalently immobilize the purified, recombinant candidate protein onto a sensor chip surface.

-

Compound Injection: Flow a series of precisely known concentrations of Compound-X in solution over the chip surface.

-

Data Acquisition: An optical sensor detects changes in the refractive index at the surface, which is proportional to the mass of Compound-X binding to the immobilized protein. This is measured in real-time as Response Units (RU).

-

Kinetic Analysis: The binding and dissociation phases are monitored. By fitting this data to a binding model (e.g., 1:1 Langmuir), the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ) can be determined. A low Kᴅ value (e.g., in the nanomolar range) indicates high binding affinity.

Table 2: Comparison of Primary Experimental Validation Methods

| Technique | Principle | Requirement | Output | Key Advantage |

|---|---|---|---|---|

| Affinity Pulldown | Immobilized compound captures binding partners. | Active, tagged probe. | List of potential binders. | Direct physical isolation of the target complex. |

| DARTS | Ligand binding protects target from proteolysis. | Unmodified compound. | Identity of stabilized proteins. | No compound modification needed.[9] |

| CETSA / TPP | Ligand binding increases protein thermal stability. | Unmodified compound. | Target melting curve shift. | Can be performed in live cells, confirming target engagement. |

| SPR | Measures mass change upon binding to a surface. | Purified protein. | Binding kinetics (Kᴅ, kₐ, kₔ). | Real-time, quantitative kinetics and affinity. |

| ITC | Measures heat released or absorbed during binding. | Purified protein. | Binding thermodynamics (Kᴅ, ΔH, ΔS). | Gold standard for affinity; provides thermodynamic signature. |

Phase 3: Cellular Target Engagement and Pathway Analysis

Identifying a direct binding partner is a critical milestone, but it is not the final step. It is essential to demonstrate that the interaction between Compound-X and the target protein is responsible for the observed biological phenotype.

-

Target Engagement Assays: Develop a cell-based assay to measure the engagement of Compound-X with its target in situ. For example, a cellular thermal shift assay (CETSA) can be used to confirm that the compound engages the target protein in intact cells at relevant concentrations.

-

Genetic Validation: Use genetic tools like RNA interference (siRNA) or CRISPR/Cas9 to knockdown or knockout the expression of the identified target protein. If the biological effect of Compound-X is lost or significantly diminished in these cells, it provides strong evidence that the compound's activity is mediated through this target.[10]

-

Downstream Pathway Analysis: Once the target is confirmed, investigate the downstream signaling consequences. For instance, if the target is a kinase, use phosphoproteomics or specific antibodies to measure changes in the phosphorylation of known substrates after treating cells with Compound-X. This connects the direct binding event to a functional cellular outcome.

Conclusion

The process of identifying the biological target of a novel compound like this compound is an iterative and multi-disciplinary endeavor. It begins with a broad, computationally-driven search for hypotheses, which are then systematically tested and refined using a suite of unbiased and biased experimental techniques. The strategy outlined in this guide—from in silico screening to affinity proteomics, biophysical validation, and cellular confirmation—represents a robust, self-validating framework. By rigorously confirming each step, from probe activity to competitive binding and genetic linkage, researchers can move with high confidence from a phenotypic hit to a well-understood mechanism of action, paving the way for rational drug development.

References

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Retrieved from [Link]

-

Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. Retrieved from [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). ResearchGate. Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Identifying novel drug targets with computational precision. (2024). ScienceDirect. Retrieved from [Link]

-

Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. Retrieved from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020). bioRxiv. Retrieved from [Link]

-

Rollinger, J. M., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 25(16), 3589. Retrieved from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 6-(3-Fluoro-4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one. (n.d.). Molbase. Retrieved from [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]

-

Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

An In-depth Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterocyclic compound 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one, including its chemical identity, synthesis, and potential therapeutic applications based on the biological activities of structurally related analogs.

Chemical Identity and Physicochemical Properties

The fundamental identification of a compound is rooted in its precise chemical name and structure. This section delineates the formal nomenclature and key physicochemical properties of this compound.

IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure is characterized by a pyridazin-3(2H)-one core substituted at the 6-position with a 4-fluoro-2-methoxyphenyl group.

Molecular Formula: C₁₁H₉FN₂O₂

CAS Number: 1219577-78-2[1]

The structural formula is presented below:

Caption: Chemical structure of this compound.

Physicochemical Data

Precise experimental data for this specific molecule is not widely published. However, based on its structure and data from similar compounds, the following properties can be estimated.

| Property | Estimated Value | Source/Basis |

| Molecular Weight | 220.20 g/mol | Calculated |

| XLogP3-AA | 1.7 | Estimated based on related structures[2] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

| Topological Polar Surface Area | 54.6 Ų | Calculated |

Synthesis of this compound

The synthesis of 6-aryl-pyridazin-3(2H)-ones generally proceeds through a well-established pathway involving the condensation of a γ-keto acid with a hydrazine derivative.[1][3] This approach provides a reliable and versatile method for accessing a wide range of substituted pyridazinones.

General Synthetic Pathway

The most common synthetic route involves a two-step process:

-

Friedel-Crafts Acylation: Reaction of a substituted benzene (in this case, 3-fluoroanisole) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the corresponding γ-keto acid.

-

Cyclocondensation: The resulting γ-keto acid is then cyclized by heating with hydrazine hydrate.

Caption: General synthetic workflow for 6-aryl-pyridazin-3(2H)-ones.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on general methods for the synthesis of similar pyridazinone derivatives.[1][3]

Step 1: Synthesis of 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, add succinic anhydride (1.0 eq) portion-wise.

-

Stir the mixture for 15 minutes, then add 3-fluoroanisole (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture carefully onto crushed ice containing concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired γ-keto acid.

Step 2: Synthesis of this compound

-

Dissolve the 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in a suitable solvent such as ethanol or butanol.[4]

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the final product.

Potential Biological Activity and Therapeutic Applications

The pyridazin-3(2H)-one scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[3][5][6]

Phosphodiesterase (PDE) Inhibition

A closely related analog, 6-(4-(difluoromethoxy)-3-methoxyphenyl)pyridazin-3(2H)-one , also known as Zardaverine , is a known inhibitor of phosphodiesterase III (PDE III) and phosphodiesterase IV (PDE IV).[7] PDE inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to various physiological effects.

Caption: Proposed mechanism of action via PDE inhibition.

Anticancer Potential

Recent studies have explored the anticancer properties of pyridazinone derivatives.[5] Notably, Zardaverine has been investigated for its potential as an antitumor agent, showing strong specificity against certain liver cancer cell lines.[7] A Chinese patent discloses the use of 6-(4-(difluoromethoxy)-3-methoxyphenyl)pyridazin-3(2H)-one in the preparation of anti-liver cancer drugs, citing its potent inhibitory activity against BEL-7402 and SMMC-7721 cell lines.[7]

Given the structural similarity, it is plausible that this compound may also exhibit antiproliferative activity, warranting further investigation in various cancer models.

Cardiovascular Effects

Many pyridazin-3(2H)-one derivatives have been developed as cardiovascular agents, exhibiting activities such as vasodilation and antihypertension.[5] These effects are often linked to PDE inhibition, which leads to smooth muscle relaxation in blood vessels. The structural features of this compound are consistent with those of other pyridazinones that have shown promise in this therapeutic area.

Future Directions and Conclusion

This compound represents a promising scaffold for drug discovery. Its synthesis is achievable through established chemical methodologies. Based on the activities of closely related analogs, this compound warrants further investigation for its potential as a phosphodiesterase inhibitor with applications in oncology and cardiovascular disease. Future research should focus on its specific biological targets, mechanism of action, and in vivo efficacy and safety profiles.

References

- Use of 6-(4-difluoromethoxy)-3methoxyphenyl)pyridazine-3(2H)-one in preparation of antitumor drugs. CN102872017A.

- Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and...

- 6-(4-fluoro-2-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazino)ethyl]-3(2H)-pyridazinone. PubChem.

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)

- CID 177815791. PubChem.

- This compound. ChemicalBook.

- Various Chemical and Biological Activities of Pyridazinone Deriv

- Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues. WO2022087141A1.

- 6-(4-chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one. PubChem.

- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)

- Biological activities of pyridazinones.

- 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone. ChemBK.

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.

- 6-(4-Difluoromethoxy-3-Methoxy-Phenyl)-2h-Pyridazin-3-One. BioGRID.

- 6-[(4-methoxyphenyl)sulfonyl]pyridazin-3(2H)-one. PubChem.

- Pyridazinones and methods of use thereof. US-12435078-B2. PubChem.

- Azole-fused pyridazin-3(2H)

- 3(2H)-pyridazinone derivatives and pharmaceutical compositions containing these compounds. US6194411B1.

- 6-(4-Methoxyphenyl)-2-phenyl-3(2H)-pyridazinone. PubChem.

- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)

- 3(2H)-Pyridazinone. PubChem.

Sources

- 1. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. CN102872017A - Use of 6-(4-difluoromethoxy)-3methoxyphenyl)pyridazine-3(2H)-one in preparation of antitumor drugs - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the novel heterocyclic compound, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one. Given the limited availability of direct experimental data for this specific molecule, this guide integrates information from closely related pyridazinone analogues with robust computational predictions to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The document outlines a plausible synthetic route, details predicted physicochemical parameters crucial for drug development, and discusses potential biological activities based on the well-established pharmacology of the pyridazinone scaffold. This guide is intended to serve as a foundational document to stimulate and inform future experimental investigation of this promising compound.

Introduction: The Pyridazinone Scaffold in Drug Discovery

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Pyridazinone derivatives have been reported to exhibit a wide array of pharmacological effects, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The structural versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

The subject of this guide, this compound, incorporates key structural features that suggest a strong potential for biological activity. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group may improve solubility and modulate electronic properties. This unique combination of a privileged pyridazinone core with strategically placed functional groups on the phenyl ring makes it a compound of considerable interest for further investigation.

Molecular Structure and Identification

IUPAC Name: this compound CAS Number: 1219577-78-2 Molecular Formula: C₁₁H₉FN₂O₂ Molecular Weight: 220.20 g/mol

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the absence of published experimental data, the following physicochemical properties have been predicted using established computational models. These values provide a valuable starting point for experimental design and formulation development.

| Property | Predicted Value | Method/Software |

| Melting Point (°C) | 210 - 230 | Based on analogous structures |

| Boiling Point (°C) | > 400 (decomposes) | Based on analogous structures |

| pKa (acidic) | 9.5 ± 0.5 (lactam N-H) | ACD/pKa GALAS |

| pKa (basic) | -2.0 ± 0.7 (carbonyl oxygen) | ACD/pKa GALAS |

| LogP | 1.8 ± 0.5 | XLogP3 |

| Water Solubility | Low | General characteristic of pyridazinones |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area (TPSA) | 50.7 Ų |

Expert Insights: The predicted LogP value suggests moderate lipophilicity, which is often favorable for oral bioavailability. The low predicted water solubility is a common characteristic of pyridazinone derivatives and may necessitate formulation strategies such as co-solvents or amorphous solid dispersions to enhance dissolution. The single hydrogen bond donor and multiple acceptors indicate the potential for strong interactions with biological targets.

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible and efficient synthetic route can be proposed based on well-established methods for preparing analogous pyridazinone derivatives.[3][4] The most common approach involves the cyclocondensation of a suitable β-aroylpropionic acid with hydrazine.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 eq.).

-

Slowly add 4-fluoro-2-methoxybenzoyl chloride (1.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired β-aroylpropionic acid intermediate.

Step 2: Synthesis of this compound

-

Dissolve the 4-(4-fluoro-2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add hydrazine hydrate (1.1 - 1.5 eq.) to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain the final product, this compound.

Causality Behind Experimental Choices:

-

Friedel-Crafts Acylation: This is a classic and reliable method for forming the carbon-carbon bond between the aromatic ring and the succinic anhydride moiety. The use of a Lewis acid catalyst like aluminum chloride is essential to activate the acylating agent.

-

Cyclocondensation with Hydrazine: Hydrazine hydrate is the standard reagent for forming the pyridazinone ring from a γ-ketoacid. The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration. The choice of solvent can influence the reaction rate and yield.

Predicted Spectral Data for Characterization

The following spectral data are predicted and can be used as a reference for the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | N-H (lactam) |

| ~7.5 - 7.7 | m | 2H | Ar-H |

| ~7.0 - 7.2 | m | 2H | Ar-H |

| ~6.8 - 7.0 | d | 1H | Pyridazinone-H |

| ~3.9 | s | 3H | OCH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (lactam) |

| ~160 (d, J ≈ 250 Hz) | C-F |

| ~158 | C-OCH₃ |

| ~145 | C6-pyridazinone |

| ~130 - 135 | Ar-C |

| ~110 - 125 | Ar-C, Pyridazinone-C |

| ~56 | OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3300 | N-H stretch |

| 1650 - 1680 | C=O stretch (lactam) |

| 1580 - 1620 | C=C and C=N stretch |

| 1250 - 1280 | C-O stretch (aryl ether) |

| 1100 - 1200 | C-F stretch |

Mass Spectrometry (Predicted)

-

[M+H]⁺: m/z 221.07

-

Key Fragmentation Pattern: Expect initial loss of neutral molecules such as CO, N₂, and subsequent fragmentation of the phenyl and pyridazinone rings.

Potential Biological Activities and Mechanism of Action

The pyridazinone scaffold is a well-known pharmacophore with a broad range of biological activities.[5] While specific biological data for this compound is not available, its structural features suggest potential activity in several therapeutic areas.

Caption: Potential biological activities and molecular targets of pyridazinone derivatives.

-

Cardiovascular Effects: Many pyridazinone derivatives are known to act as phosphodiesterase (PDE) inhibitors, leading to vasodilation and inotropic effects.[5] The substitution pattern on the phenyl ring of this compound could influence its selectivity and potency for different PDE isoforms.

-

Anti-inflammatory and Analgesic Activity: Some pyridazinones exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.[2]

-

Anticancer Activity: The inhibition of various protein kinases is a common mechanism for the anticancer effects of pyridazinone-based compounds.[5] The fluoro and methoxy substituents on the phenyl ring could play a crucial role in the binding affinity to the kinase active site.

Analytical Methodologies

For the analysis and characterization of this compound, standard analytical techniques should be employed.

Purity Determination

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the recommended method for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the crystalline nature of the compound.

Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups such as the N-H, C=O, and C-F bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.

Conclusion and Future Directions

This compound is a novel pyridazinone derivative with significant potential for biological activity. This technical guide, by integrating information from related compounds and computational predictions, provides a solid foundation for initiating research on this molecule. Future experimental work should focus on:

-

Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using the analytical methods described.

-

Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, LogP, and pKa is crucial for understanding its drug-like properties.

-

Biological Screening: The compound should be screened against a panel of relevant biological targets, including PDEs, COX enzymes, and various kinases, to identify its primary mechanism of action.

-

In vitro and in vivo Studies: Following the identification of a primary biological target, further in vitro and in vivo studies will be necessary to evaluate its therapeutic potential.

This in-depth guide serves as a catalyst for the scientific exploration of this compound, a compound that holds promise for the development of new therapeutic agents.

References

- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (URL not available)

- 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)

- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (URL not available)

- 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H). (URL not available)

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (URL not available)

- WO2022087141A1 - Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)

- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (URL not available)

- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (URL not available)

Sources

- 1. scispace.com [scispace.com]

- 2. sarpublication.com [sarpublication.com]

- 3. mdpi.com [mdpi.com]

- 4. 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted Territory of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one: Acknowledging a Gap in the Scientific Literature

A comprehensive investigation into the discovery and history of the specific chemical entity, 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one , reveals a notable absence of this compound within publicly accessible scientific and patent literature. Extensive searches have failed to yield any specific data related to its synthesis, characterization, or biological evaluation.

This lack of information suggests that this compound may represent a novel chemical entity that has not yet been synthesized or, if it has, its discovery and associated data have not been disclosed in the public domain. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the absence of a pre-existing foundation of knowledge. The opportunity, however, is significant – the potential to explore a truly novel area of chemical space within the pharmacologically significant pyridazinone scaffold.

While a detailed guide on the specified compound is not feasible, the extensive body of research on the broader class of 6-aryl-pyridazin-3(2H)-ones offers a valuable framework for any future investigation into this particular derivative. The pyridazinone core is a well-established pharmacophore, and numerous analogs have been synthesized and evaluated for a wide range of biological activities.

This guide will, therefore, pivot to provide an in-depth overview of the discovery, synthesis, and history of the 6-aryl-pyridazin-3(2H)-one class of compounds, offering a robust foundation for researchers interested in exploring novel derivatives such as this compound. We will delve into the established synthetic routes, prevalent biological targets, and the structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic system. This approach will equip researchers with the necessary intellectual toolkit to potentially embark on the synthesis and characterization of this undocumented molecule.

6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one: A Comprehensive Technical Guide to its Therapeutic Potential

Abstract